5-Methoxy-2-methylpentanoic acid

Description

Structural Classification and Chemical Context within Branched-Chain Carboxylic Acids

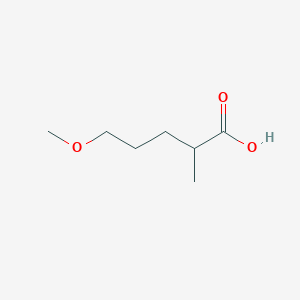

5-Methoxy-2-methylpentanoic acid, with the chemical formula C7H14O3, belongs to the class of branched-chain carboxylic acids. biosynth.comechemi.com Carboxylic acids are organic compounds characterized by the presence of a carboxyl group (-COOH). wikipedia.org The "branched-chain" designation indicates that the carbon chain is not linear; in this case, a methyl group is attached to the second carbon atom of the pentanoic acid backbone.

The structure also features a methoxy (B1213986) group (-OCH3) at the fifth carbon position. This ether linkage introduces different physical and chemical properties compared to its straight-chain isomers. researchgate.net The presence of both a carboxylic acid and an ether functional group makes it a bifunctional molecule, increasing its potential for various chemical transformations.

The nomenclature "this compound" follows IUPAC guidelines, where the carbon of the carboxyl group is designated as position one of the parent chain. wikipedia.orgyoutube.com

Interactive Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 5470-68-8 | biosynth.comechemi.com |

| Chemical Formula | C7H14O3 | biosynth.comechemi.com |

| Molecular Weight | 146.18 g/mol | biosynth.comechemi.com |

| SMILES | CC(CCCOC)C(=O)O | biosynth.com |

| Hydrogen Bond Donor Count | 1 | echemi.com |

| Hydrogen Bond Acceptor Count | 3 | echemi.com |

| Rotatable Bond Count | 5 | echemi.com |

| Heavy Atom Count | 10 | echemi.com |

Importance as a Synthetic Building Block and Intermediate in Organic Synthesis

Branched-chain carboxylic acids are significant in organic synthesis, and this compound is no exception. acs.org Its bifunctional nature allows it to participate in a variety of chemical reactions. The carboxylic acid group can undergo esterification, amidation, and reduction, while the ether group can be cleaved under specific conditions. wikipedia.org

This compound serves as a valuable intermediate in the synthesis of more complex molecules. For instance, the synthesis of other organic compounds can involve the modification of the carboxyl group or reactions at the alpha-carbon. The malonic ester synthesis is a common method for preparing substituted carboxylic acids, and similar principles can be applied to create derivatives of this compound. quora.com The synthesis of various acids with methyl group branches near the carboxyl group has been a subject of study in organic chemistry. acs.org

The presence of the methoxy group can also influence the reactivity and solubility of the molecule and its derivatives. The hydrophilic nature of the carboxyl group enhances water solubility, while the hydrocarbon portion contributes to its nonpolar character. schoolwires.net

Overview of Current Research Gaps and Future Directions

While the synthesis and basic properties of many branched-chain carboxylic acids are well-documented, specific research on this compound appears to be limited. researchgate.netorgsyn.org Much of the available information is in the context of chemical supplier catalogs and databases, indicating its availability for research purposes. biosynth.comechemi.comchemspider.com

A significant research gap exists in the exploration of the specific biological activities and potential applications of this compound and its derivatives. While related compounds, such as other methoxy-containing carboxylic acids and their esters, have been investigated as impurities or intermediates in the synthesis of pharmaceuticals, dedicated studies on this particular molecule are not widely published. guidechem.comchemicalbook.com

Future research could focus on several key areas:

Novel Synthetic Applications: Exploring the use of this compound as a precursor for the synthesis of novel organic compounds with potential applications in materials science or as biologically active molecules.

Biological Activity Screening: Investigating the potential pharmacological or biological effects of the compound and its derivatives.

Development of Efficient Synthesis Methods: While general methods for synthesizing branched-chain carboxylic acids exist, optimizing synthetic routes to this compound for higher yield and purity could be a valuable endeavor. orgsyn.org

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-2-methylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-6(7(8)9)4-3-5-10-2/h6H,3-5H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFQGISMJXLOOCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCOC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10282779 | |

| Record name | 5-methoxy-2-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10282779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5470-68-8 | |

| Record name | NSC27970 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-methoxy-2-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10282779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Synthesis Pathways

Stereoselective Synthesis of 5-Methoxy-2-methylpentanoic Acid Enantiomers and Diastereomers

Chiral Auxiliary Strategies in Stereocontrolled Reactions

A powerful strategy for inducing stereoselectivity in the synthesis of chiral carboxylic acids like this compound is the use of chiral auxiliaries. These are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse.

One of the most well-established and practical classes of chiral auxiliaries for the synthesis of α-substituted carboxylic acids are pseudoephedrine and its analogs, such as pseudoephenamine. acs.orgwikipedia.orgharvard.edu The synthesis of this compound using a pseudoephedrine-based chiral auxiliary would typically involve the following steps:

Amide Formation: The chiral auxiliary, for instance, (1R,2R)-pseudoephedrine, is reacted with a suitable propionylating agent (e.g., propionyl chloride or propionic anhydride) to form the corresponding N-acyl derivative (a tertiary amide).

Diastereoselective Alkylation: The α-proton of the propionyl group is deprotonated using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a chiral enolate. This enolate is then alkylated with a suitable electrophile, in this case, a 3-methoxypropyl halide (e.g., 1-bromo-3-methoxypropane). The steric hindrance provided by the chiral auxiliary directs the approach of the electrophile, leading to a highly diastereoselective alkylation. acs.org The bulky phenyl group of the auxiliary effectively shields one face of the enolate, forcing the incoming electrophile to attack from the less hindered face.

Cleavage of the Auxiliary: The resulting diastereomerically enriched amide is then hydrolyzed under acidic or basic conditions to cleave the chiral auxiliary, yielding the desired enantiomer of this compound. harvard.edu

Pseudoephenamine has emerged as a particularly advantageous chiral auxiliary as it is not subject to the same regulatory restrictions as pseudoephedrine and often provides equal or even higher diastereoselectivities. harvard.edu

Diastereoselective Synthetic Routes

Diastereoselective synthesis aims to produce a specific diastereomer from a starting material that already contains a chiral center. In the context of this compound, if a chiral precursor containing a stereocenter is used, subsequent reactions can be designed to favor the formation of one diastereomer over the others.

A hypothetical diastereoselective route could involve the use of a chiral starting material that already possesses a stereocenter that can influence the formation of the new stereocenter at the 2-position. For instance, a derivative of a chiral lactic acid ester could be employed. The existing stereocenter would direct the stereochemical outcome of a C-C bond-forming reaction to introduce the 3-methoxypropyl side chain.

The diastereoselectivity of such reactions is often influenced by factors such as the nature of the chiral directing group, the reaction temperature, the choice of solvent, and the Lewis acid or base used to catalyze the reaction. nih.gov The stereochemical outcome of these reactions is often rationalized using models that consider the steric and electronic interactions in the transition state. nih.gov

Chemical Resolution Techniques for Enantiomeric Separation

When a synthesis results in a racemic mixture (an equal mixture of both enantiomers) of this compound, chemical resolution can be employed to separate the enantiomers. This technique involves reacting the racemic acid with an enantiomerically pure resolving agent, typically a chiral base, to form a pair of diastereomeric salts. libretexts.orglibretexts.org

Since diastereomers have different physical properties, such as solubility, they can be separated by conventional methods like fractional crystallization. libretexts.orgwikipedia.org The general procedure is as follows:

Salt Formation: The racemic this compound is treated with a single enantiomer of a chiral amine (e.g., (R)-1-phenylethylamine, brucine, or strychnine) in a suitable solvent. libretexts.orglibretexts.org This results in the formation of a mixture of two diastereomeric salts: (R)-acid·(R)-base and (S)-acid·(R)-base.

Fractional Crystallization: Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize out of the solution upon cooling or concentration of the solvent. The choice of solvent is crucial for achieving efficient separation.

Liberation of the Enantiomer: The separated diastereomeric salt is then treated with a strong acid (e.g., hydrochloric acid) to protonate the carboxylate and liberate the enantiomerically pure carboxylic acid. The chiral amine can often be recovered. libretexts.org

The efficiency of a chemical resolution is highly dependent on the choice of the resolving agent and the crystallization conditions.

Optimization and Efficiency in this compound Synthesis

The successful laboratory-scale synthesis of this compound is the first step. For practical applications, the process must be optimized for yield, purity, and scalability.

Yield Maximization and Reaction Condition Refinement

Maximizing the yield of the desired product is a primary goal of process optimization. This involves a systematic study of various reaction parameters to identify the optimal conditions. numberanalytics.com Key parameters to consider for the synthesis of this compound include:

Temperature: Reaction rates are temperature-dependent. However, higher temperatures can also lead to side reactions and decomposition, thus a balance must be found. For stereoselective reactions, temperature can also significantly impact the diastereoselectivity.

Solvent: The choice of solvent can influence reaction rates, selectivity, and the solubility of reactants and products. researchgate.net

Concentration: The concentration of reactants can affect the reaction rate.

Stoichiometry of Reagents: The molar ratio of reactants, including the base and any catalysts, should be optimized to ensure complete conversion of the starting material while minimizing waste.

Addition Rate and Order: In many reactions, the rate and order of addition of reagents can be critical in controlling the reaction and minimizing side products.

Design of Experiments (DoE) is a powerful statistical tool that can be employed to efficiently screen and optimize these parameters.

Purity Enhancement and Impurity Profiling

Ensuring the purity of the final product is critical, especially for pharmaceutical applications. numberanalytics.com Impurity profiling involves the identification, quantification, and characterization of all impurities present in the drug substance. ajprd.comijrti.org

Potential impurities in the synthesis of this compound could include:

Starting materials and reagents: Unreacted starting materials or excess reagents.

By-products: Products from side reactions.

Diastereomers/Enantiomers: The undesired stereoisomer.

Degradation products: Impurities formed during the reaction or work-up.

A range of analytical techniques are used for purity determination and impurity profiling, including:

High-Performance Liquid Chromatography (HPLC): Particularly chiral HPLC, is essential for determining the enantiomeric purity. akjournals.comchromatographyonline.com

Gas Chromatography (GC): Useful for volatile impurities.

Mass Spectrometry (MS): For identification of impurities by their mass-to-charge ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about the product and any impurities. nih.gov

The development of robust analytical methods is a crucial part of process optimization to ensure consistent product quality.

Scalability Considerations for Laboratory and Pilot-Scale Production

Scaling up a chemical process from the laboratory to a pilot plant and eventually to full-scale production presents a unique set of challenges. fraunhofer.deadesisinc.com What works well on a small scale may not be directly transferable to a larger scale. Key considerations for the scalability of this compound synthesis include:

Heat Transfer: Reactions that are easily controlled in a small flask can become difficult to manage on a larger scale due to changes in the surface area-to-volume ratio. Exothermic or endothermic reactions require careful engineering of heating and cooling systems.

Mixing: Efficient mixing is crucial for maintaining homogeneity and ensuring consistent reaction rates. What is easily achieved with a magnetic stirrer in the lab may require sophisticated impeller designs in a large reactor.

Safety: A thorough risk assessment is necessary to identify and mitigate potential hazards associated with the process, especially when handling flammable solvents or reactive reagents on a larger scale. adesisinc.com

Cost of Goods: The cost of raw materials, solvents, and energy becomes a significant factor at larger scales. The chosen synthetic route must be economically viable.

Waste Management: The environmental impact of the process, including the generation of waste streams, must be considered and minimized.

Successful scaling requires a multidisciplinary approach involving chemists and chemical engineers to ensure a safe, efficient, and robust manufacturing process. youtube.com

Chemical Reactivity and Transformation Studies of 5 Methoxy 2 Methylpentanoic Acid

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid moiety is a primary site for chemical transformations in 5-methoxy-2-methylpentanoic acid. Its reactivity is well-established in a wide range of organic molecules.

Derivatization for Synthetic Utility

The carboxylic acid group can be readily converted into a variety of derivatives, enhancing its utility in organic synthesis. Common derivatization reactions include esterification, amidation, and conversion to acid chlorides.

Esterification: In the presence of an alcohol and an acid catalyst, this compound can undergo Fischer esterification to form the corresponding ester. This reaction is a reversible process, and the equilibrium can be driven towards the product by removing water.

Amidation: Reaction with an amine, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), would yield the corresponding amide. Direct reaction with an amine at high temperatures is also possible but can be less efficient.

Acid Chloride Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) would convert the carboxylic acid into the more reactive acid chloride. This derivative serves as a versatile intermediate for the synthesis of esters, amides, and other acyl compounds under milder conditions.

Table 1: Predicted Derivatization Reactions of this compound

| Derivative | Reagent(s) | Product |

| Methyl Ester | Methanol, H₂SO₄ (catalyst) | Methyl 5-methoxy-2-methylpentanoate |

| Amide | Ammonia, Heat | 5-Methoxy-2-methylpentanamide |

| Acid Chloride | Thionyl chloride (SOCl₂) | 5-Methoxy-2-methylpentanoyl chloride |

Reduction and Oxidation Pathways

The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents are typically required for this transformation.

Reduction: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting carboxylic acids to primary alcohols. The reaction proceeds via a nucleophilic acyl substitution where a hydride ion effectively replaces the hydroxyl group, followed by reduction of the intermediate aldehyde. This would yield 5-methoxy-2-methylpentan-1-ol (B14729191).

The oxidation of this compound at the carboxylic acid carbon is not a typical transformation as it is already at a high oxidation state.

Reactivity of the Methoxy (B1213986) Group

The methoxy group is an ether linkage and its primary reactivity involves cleavage under strong acidic conditions.

Ether Cleavage: The use of strong acids, particularly hydrogen halides like hydrogen iodide (HI) or hydrogen bromide (HBr), can cleave the ether bond. The reaction typically proceeds via an Sₙ1 or Sₙ2 mechanism, depending on the structure of the alkyl groups attached to the oxygen. In the case of this compound, protonation of the ether oxygen would be followed by nucleophilic attack of the halide ion on the methyl group (Sₙ2) or the pentyl chain. This would result in the formation of 5-hydroxy-2-methylpentanoic acid and a methyl halide.

Transformations of the Alkyl Chain and Methyl Branch

Direct transformations of the saturated alkyl chain and the methyl branch of this compound are generally challenging due to the inertness of C-H and C-C bonds. However, certain radical reactions could potentially be employed.

Radical Halogenation: In the presence of a radical initiator, such as UV light, and a halogen, free-radical halogenation could occur at various positions along the alkyl chain. The selectivity of this reaction is often low, leading to a mixture of products.

Hunsdiecker Reaction: A potential transformation involving the carboxylic acid group that affects the alkyl chain is the Hunsdiecker reaction. This involves the conversion of the silver salt of the carboxylic acid to an organic halide with the loss of one carbon atom as carbon dioxide upon treatment with a halogen. This would theoretically produce 4-methoxy-1-halo-1-methylbutane. However, no specific application of this reaction to this compound has been documented.

Mechanistic Investigations of Key Chemical Reactions

Detailed mechanistic studies specifically for reactions involving this compound are not available in the current body of scientific literature. However, the mechanisms of the general reactions described above are well-understood from studies on analogous compounds.

Fischer Esterification: The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which activates the carbonyl group towards nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester.

Reduction by LiAlH₄: The reaction is believed to proceed by initial deprotonation of the carboxylic acid to form a lithium carboxylate. A hydride from the aluminum hydride then adds to the carbonyl carbon. The resulting intermediate undergoes a complex series of steps involving coordination to aluminum, ultimately leading to the formation of a primary alcohol after an aqueous workup.

Acid-Catalyzed Ether Cleavage: As mentioned, the mechanism is dependent on the nature of the alkyl groups. For the methoxy group, an Sₙ2 pathway is highly probable where a nucleophile (halide ion) attacks the methyl carbon, displacing the protonated alcohol.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms.

The ¹H NMR spectrum of 5-Methoxy-2-methylpentanoic acid is predicted to exhibit several distinct signals, each corresponding to a unique set of protons in the molecule.

The acidic proton of the carboxylic acid group (–COOH) is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 10 and 12 ppm. libretexts.org This significant downfield shift is due to the deshielding effect of the adjacent carbonyl group and hydrogen bonding. libretexts.org

The methoxy (B1213986) group (–OCH₃) protons will present as a sharp singlet, integrating to three protons, with an expected chemical shift around 3.3 ppm. acdlabs.com The protons on the carbon chain will show more complex splitting patterns due to spin-spin coupling with neighboring protons.

The proton at the C2 position, being adjacent to the electron-withdrawing carbonyl group, is expected to be a multiplet in the range of 2.3-2.6 ppm. princeton.edu The methyl group at C2 will appear as a doublet, integrating to three protons. The protons at C3, C4, and C5 will appear as multiplets in the upfield region of the spectrum, characteristic of alkyl chains.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| COOH | 10.0 - 12.0 | broad singlet | 1H |

| OCH₃ | ~3.3 | singlet | 3H |

| H-2 | 2.3 - 2.6 | multiplet | 1H |

| H-3 | 1.4 - 1.8 | multiplet | 2H |

| H-4 | 1.5 - 1.9 | multiplet | 2H |

| H-5 | ~3.4 | triplet | 2H |

| 2-CH₃ | ~1.2 | doublet | 3H |

The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in the molecule. For this compound, seven distinct carbon signals are anticipated.

The carbonyl carbon (C1) of the carboxylic acid is the most deshielded, with a predicted chemical shift in the range of 170-185 ppm. princeton.edu The carbon of the methoxy group (–OCH₃) is expected to resonate around 58-60 ppm. acdlabs.com The carbons of the pentanoic acid chain (C2, C3, C4, and C5) will appear in the typical aliphatic region of the spectrum, with their exact chemical shifts influenced by their proximity to the electron-withdrawing methoxy and carboxylic acid groups. The C2 carbon, being alpha to the carbonyl, will be more downfield than C3 and C4. jove.com The C5 carbon, attached to the oxygen of the methoxy group, will be significantly deshielded compared to a standard alkane chain. organicchemistrydata.org

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C1 (C=O) | 170 - 185 |

| C2 | 40 - 50 |

| C3 | 25 - 35 |

| C4 | 20 - 30 |

| C5 | 65 - 75 |

| 2-CH₃ | 15 - 25 |

| OCH₃ | 58 - 60 |

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy) : This experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbons. magritek.com For this compound, cross-peaks would be expected between the protons on C2 and C3, C3 and C4, and C4 and C5, confirming the linear nature of the carbon chain. A correlation between the H-2 proton and the 2-CH₃ protons would also be observed. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons. libretexts.org It would allow for the definitive assignment of each proton signal to its corresponding carbon in the skeleton. For example, the singlet at ~3.3 ppm in the ¹H NMR would show a correlation to the carbon signal at ~58-60 ppm in the ¹³C NMR, confirming their assignment to the methoxy group. ustc.edu.cn

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds away. columbia.edu This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. Key HMBC correlations would include the correlation from the methoxy protons (OCH₃) to C5, and from the protons on C2 and C3 to the carbonyl carbon (C1).

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment reveals through-space correlations between protons that are in close proximity, regardless of their bonding connectivity. wikipedia.org In a flexible acyclic molecule like this compound, NOESY could provide insights into the preferred solution-state conformation by showing correlations between protons on non-adjacent carbons that fold back on each other.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

HRMS would be used to determine the exact mass of the molecular ion of this compound (C₇H₁₄O₃). This high-precision measurement allows for the unambiguous determination of the molecular formula, as it can distinguish between compounds with the same nominal mass but different elemental compositions. The expected exact mass would be calculated based on the most abundant isotopes of carbon, hydrogen, and oxygen.

Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion and analysis of the resulting fragment ions. The fragmentation pattern is highly dependent on the structure of the molecule and provides valuable information for its identification.

For this compound, several characteristic fragmentation pathways are expected. The molecular ion peak may be weak. whitman.edu Common fragmentation patterns for aliphatic carboxylic acids include the McLafferty rearrangement, which would result in a prominent peak, and the loss of the hydroxyl group or the entire carboxyl group. youtube.comjove.com

Given the presence of the ether linkage, another major fragmentation pathway would be alpha-cleavage, involving the breaking of the C-C bond adjacent to the ether oxygen. miamioh.edulibretexts.org This could lead to the loss of an alkyl radical. The fragmentation of the ether moiety would likely result in characteristic ions that help to pinpoint the location of the methoxy group. blogspot.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. For this compound, these methods would provide key insights into its structural framework by probing the vibrational modes of its constituent bonds.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrational energies of different functional groups. For this compound, characteristic absorption peaks would be expected for the carboxylic acid and ether functionalities.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. The resulting Raman shifts provide information about the vibrational modes of the molecule. While IR spectroscopy is particularly sensitive to polar bonds, Raman spectroscopy is often more effective for identifying non-polar and symmetric vibrations.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Carboxylic Acid (O-H) | Stretching | 3300-2500 (broad) | Weak or not observed |

| Carboxylic Acid (C=O) | Stretching | 1760-1690 | 1760-1690 |

| Ether (C-O-C) | Asymmetric Stretching | 1150-1085 | 1150-1085 |

| Alkyl (C-H) | Stretching | 2960-2850 | 2960-2850 |

| Methyl (C-H) | Bending | ~1450 and ~1375 | ~1450 and ~1375 |

Chiroptical Methods for Stereochemical Assignment (e.g., Optical Rotation, Circular Dichroism)

The presence of a chiral center at the second carbon atom (C2) in this compound, which is bonded to a methyl group, a hydrogen atom, a carboxylic acid group, and the rest of the carbon chain, gives rise to the existence of two enantiomers: (R)-5-Methoxy-2-methylpentanoic acid and (S)-5-Methoxy-2-methylpentanoic acid. Chiroptical methods are essential for distinguishing between these stereoisomers.

Optical Rotation: This technique measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. Enantiomers rotate the plane of polarized light to an equal extent but in opposite directions. The specific rotation, [α], is a characteristic physical property of a chiral molecule under defined conditions of temperature, wavelength, solvent, and concentration. A positive (+) or dextrorotatory rotation indicates rotation to the right, while a negative (-) or levorotatory rotation signifies rotation to the left. Without experimental data, the direction and magnitude of rotation for the enantiomers of this compound remain unknown.

Circular Dichroism (CD): Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the three-dimensional structure of the molecule, particularly the stereochemistry of chromophores. The carboxylic acid group in this compound contains a chromophore (C=O) that could be analyzed by CD spectroscopy to aid in the assignment of the absolute configuration of the chiral center.

X-ray Crystallography for Solid-State Structural Determination (if crystalline derivatives exist)

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To apply this technique to this compound, it would first need to be obtained in a crystalline form, either in its native state or as a crystalline derivative.

The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the electron density distribution within the crystal, from which the positions of the individual atoms can be determined. A successful crystallographic analysis would yield a wealth of structural data, including:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds.

Conformation: The specific three-dimensional arrangement of the atoms in the molecule.

Stereochemistry: Unambiguous determination of the absolute configuration (R or S) of the chiral center.

Intermolecular interactions: Details of how the molecules pack together in the crystal lattice, including hydrogen bonding and van der Waals forces.

Currently, there are no publicly available crystal structures for this compound or its derivatives in crystallographic databases.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. These methods, rooted in the principles of quantum mechanics, allow for the detailed examination of molecular orbitals, energy levels, and electron distribution, which are crucial for predicting a molecule's stability and reactivity.

Density Functional Theory (DFT) Applications to Molecular Geometry and Energy

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. For 5-Methoxy-2-methylpentanoic acid, DFT calculations are instrumental in determining its most stable three-dimensional structure.

The process begins with the construction of an initial molecular geometry of this compound. This structure is then subjected to a geometry optimization procedure using a selected DFT functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-31G*, cc-pVDZ). The optimization algorithm systematically adjusts the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation on the potential energy surface. The final output provides the optimized Cartesian coordinates of each atom, from which key geometrical parameters can be extracted.

The total electronic energy of the optimized structure is also a primary output of the DFT calculation. This energy value is crucial for comparing the relative stabilities of different conformers and for calculating thermodynamic properties such as enthalpy and Gibbs free energy.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound from DFT Calculations

| Parameter | Bond/Angle | Value |

| Bond Length | C=O | 1.21 Å |

| C-O (carboxyl) | 1.35 Å | |

| O-H | 0.97 Å | |

| C-C (backbone) | 1.53 - 1.54 Å | |

| C-O (ether) | 1.42 Å | |

| Bond Angle | O=C-O | 123° |

| C-C-C | 110 - 112° | |

| C-O-C (ether) | 111° |

Note: This table presents hypothetical data to illustrate the expected outcomes of a DFT geometry optimization. Actual values would be derived from specific DFT calculations.

Ab Initio Methods for High-Level Electronic Structure Calculations

For even greater accuracy, particularly for electronic properties, ab initio methods can be employed. These methods are based on first principles without the use of empirical parameters. Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (e.g., CCSD(T)).

While computationally more demanding than DFT, ab initio calculations can provide benchmark-quality data for the electronic energy and wave function of this compound. These high-level calculations are particularly useful for validating the results obtained from more approximate methods like DFT and for investigating phenomena where electron correlation plays a critical role. For a molecule of this size, methods like MP2 with a reasonably large basis set would be feasible to obtain a highly accurate electronic structure.

Molecular Modeling and Conformational Analysis

The flexibility of the aliphatic chain in this compound means it can adopt numerous conformations. Molecular modeling techniques are essential to explore this conformational space and identify the low-energy structures that are most likely to be populated.

A systematic conformational search can be performed by rotating the rotatable bonds (primarily the C-C and C-O single bonds) in a stepwise manner and calculating the energy of each resulting conformer using a molecular mechanics force field or a semi-empirical method. The low-energy conformers identified in this initial screening can then be subjected to full geometry optimization using DFT to obtain more accurate energies and geometries.

The results of a conformational analysis are typically presented as a potential energy surface or a list of stable conformers with their relative energies. This information is crucial for understanding the molecule's average structure and its dynamic behavior in different environments.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can predict various spectroscopic parameters, providing a powerful tool for structure elucidation and interpretation of experimental spectra. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is particularly valuable.

Using the optimized geometry obtained from DFT calculations, the magnetic shielding tensors for each nucleus (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. The isotropic shielding values are then converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS).

Table 2: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹³C Shift (ppm) | Atom | Predicted ¹H Shift (ppm) |

| COOH | 178.5 | COOH-H | 11.2 |

| C2 | 41.2 | C2-H | 2.5 |

| C3 | 33.8 | C3-H₂ | 1.6 |

| C4 | 25.1 | C4-H₂ | 1.8 |

| C5 | 72.9 | C5-H₂ | 3.4 |

| C2-CH₃ | 16.5 | C2-CH₃ | 1.2 |

| O-CH₃ | 58.7 | O-CH₃ | 3.3 |

Note: This table contains hypothetical data illustrative of computationally predicted NMR shifts. The accuracy of such predictions depends on the level of theory and solvent models used.

Chemical Reactivity Site Prediction (e.g., Frontier Molecular Orbitals, Fukui Functions, Molecular Electrostatic Potential)

Understanding the reactivity of this compound is crucial for predicting its chemical behavior. Computational chemistry offers several descriptors for this purpose.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). The spatial distribution and energy of these orbitals in this compound would indicate the likely sites for nucleophilic and electrophilic attack. For instance, the HOMO is often localized on the oxygen atoms, while the LUMO may be centered on the carbonyl carbon.

Fukui Functions: These functions provide a more quantitative measure of the reactivity at different atomic sites within a molecule. By analyzing the change in electron density upon the addition or removal of an electron, Fukui functions can identify the most electrophilic and nucleophilic sites. For this compound, calculations would likely show a high value of the Fukui function for nucleophilic attack on the carbonyl carbon and for electrophilic attack on the carboxyl and ether oxygen atoms.

Molecular Electrostatic Potential (MEP): The MEP is a color-mapped representation of the electrostatic potential on the electron density surface of a molecule. It provides a visual guide to the charge distribution. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, such as the oxygen atoms of the carboxyl and methoxy (B1213986) groups. Regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack, with the carboxylic acid proton and the carbonyl carbon being prominent examples.

Role As a Synthetic Intermediate and Precursor in Advanced Chemical Synthesis

Incorporation into Complex Organic Molecules and Natural Product Analogs

While direct examples of incorporating 5-Methoxy-2-methylpentanoic acid into complex molecules are not prominent in the literature, the utility of similar building blocks is well-established. For instance, substituted pentanoic acids are common fragments in the synthesis of polyketide natural products and other biologically active compounds.

The synthetic utility would involve activating the carboxylic acid (e.g., forming an acid chloride or an active ester) and coupling it with other complex fragments. The methoxy (B1213986) group could be retained as a stable feature in the final product or potentially demethylated at a later synthetic stage to reveal a hydroxyl group, which could then be used for further functionalization, such as cyclization or glycosylation.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Product Type | Potential Application |

| Carboxylic Acid | Amide Coupling | Amide | Formation of peptide-like structures or linkages in larger molecules. |

| Carboxylic Acid | Esterification | Ester | Creation of ester-containing target molecules; use as a protecting group. |

| Carboxylic Acid | Reduction | Primary Alcohol | Conversion to a 5-methoxy-2-methylpentan-1-ol (B14729191) building block. |

| Carboxylic Acid | Reaction with Organometallics | Ketone | Carbon-carbon bond formation to build a more complex carbon skeleton. |

| Methoxy Group | Ether Cleavage | Primary Alcohol | Unmasking a hydroxyl group for further reactions (e.g., cyclization). |

Application in the Synthesis of Chiral Compounds and Scaffolds

The most significant feature of this compound for advanced synthesis is the chiral center at the C-2 position. This inherent chirality means the compound can exist as two distinct enantiomers, (R)-5-methoxy-2-methylpentanoic acid and (S)-5-methoxy-2-methylpentanoic acid.

If this compound were to be used in the synthesis of a single-enantiomer drug or natural product, it would first need to be obtained in an enantiomerically pure form. This could be achieved through two primary routes:

Chiral Resolution: A racemic mixture of the acid could be separated into its individual enantiomers. This is often accomplished by forming diastereomeric salts with a chiral amine, separating these diastereomers by crystallization, and then recovering the pure enantiomer of the acid.

Asymmetric Synthesis: The compound could be synthesized from achiral starting materials using a chiral catalyst or a chiral auxiliary to selectively produce one enantiomer over the other.

Once obtained in an enantiopure form, it serves as a valuable chiral building block, transferring its stereochemistry to the target molecule. This is a cornerstone of modern pharmaceutical synthesis, where the biological activity of a molecule is often dependent on its specific 3D arrangement. For example, chiral acids structurally similar to this one are used to build side chains of complex molecules where the stereochemistry is crucial for binding to a biological target. cymitquimica.com

Strategies for Utilizing this compound in the Chiral Pool

The "chiral pool" in organic synthesis refers to the collection of inexpensive, readily available, and enantiomerically pure compounds, primarily from natural sources like amino acids and terpenes, that are used as starting materials for complex syntheses. nih.gov

For this compound to be considered a useful member of the chiral pool, a reliable and cost-effective method for its production in enantiopure form would be necessary. Assuming this is achievable, chemists could design synthetic routes that map the structure of a complex target molecule onto this chiral precursor.

Hypothetical Chiral Pool Application:

Retrosynthetic Analysis: A chemist would identify the 5-methoxy-2-methylpentyl fragment within a larger target molecule.

Enantiomer Selection: The desired enantiomer, (R) or (S), would be chosen based on the target's required stereochemistry.

Synthesis: The enantiopure this compound would be chemically modified. For instance, the carboxylic acid could be reduced to an alcohol, converted to a leaving group (like a tosylate or bromide), and then used in an alkylation reaction to connect it to another piece of the synthetic puzzle.

The value of such a building block lies in its bifunctionality: it carries a defined stereocenter and a terminal methoxy group that can be carried through a synthesis or used as a masked hydroxyl group. This combination allows for the controlled, stepwise construction of complex molecular architectures.

Advanced Analytical Method Development for Research Applications

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatography is a cornerstone of analytical chemistry, offering powerful separation capabilities for complex mixtures. For "5-Methoxy-2-methylpentanoic acid," a substituted carboxylic acid, several chromatographic techniques are applicable for purity assessment and analysis in various research sample matrices.

Gas chromatography is a suitable technique for the analysis of volatile and semi-volatile compounds. While "this compound" itself may have limited volatility due to its carboxylic acid group, derivatization can be employed to enhance its volatility and thermal stability, making it amenable to GC analysis. theseus.fi Esterification of the carboxylic acid group, for instance by reaction with an alcohol like n-butanol in the presence of an acid catalyst, can produce a more volatile ester derivative. mdpi.com This derivatization step is often crucial for achieving good chromatographic peak shape and sensitivity. theseus.fi

The selection of the GC column is critical for separating the analyte from other components in the sample. A column with a stationary phase of intermediate polarity would likely be appropriate for the resulting ester. Detection is typically achieved using a Flame Ionization Detector (FID), which offers good sensitivity for organic compounds, or a Mass Spectrometer (MS), which provides structural information for peak identification and confirmation. nih.govunl.edu GC-MS is a particularly powerful tool for the analysis of complex mixtures, allowing for the identification of unknown impurities or metabolites. uah.edu

Table 1: Hypothetical GC-MS Parameters for Derivatized this compound

| Parameter | Value |

| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Oven Program | Initial 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min (hold 5 min) |

| Carrier Gas | Helium at 1 mL/min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

This table presents a hypothetical set of parameters and would require optimization in a laboratory setting.

High-Performance Liquid Chromatography (HPLC) is a versatile technique well-suited for the analysis of non-volatile and thermally labile compounds like "this compound" without the need for derivatization. theseus.fimdpi.com Reversed-phase HPLC is the most common mode used for the separation of carboxylic acids. nih.gov

In a typical reversed-phase setup, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, often a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, with an acidic additive to suppress the ionization of the carboxylic acid group and improve peak shape. nih.gov Detection can be achieved using a UV detector if the molecule possesses a suitable chromophore, although many simple carboxylic acids have poor UV absorbance. mdpi.com For compounds lacking a strong chromophore, alternative detection methods such as a Refractive Index Detector (RID) or, more powerfully, a Mass Spectrometer (MS) can be employed. mdpi.commdpi.com LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry, making it an ideal technique for the analysis of "this compound" in complex biological or environmental samples. theseus.fi

Table 2: Illustrative HPLC-UV Method Parameters for this compound

| Parameter | Value |

| HPLC Column | C18 (4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 210 nm |

Note: These parameters are illustrative and would need to be optimized for specific applications.

"this compound" possesses a chiral center at the second carbon atom, meaning it can exist as two enantiomers. As enantiomers often exhibit different biological activities, their separation and quantification are crucial in many research areas. Chiral chromatography is the primary technique for determining the enantiomeric excess (e.e.) of a chiral compound.

This can be achieved using either chiral stationary phases (CSPs) in HPLC or chiral capillary columns in GC. sigmaaldrich.com For HPLC, polysaccharide-based CSPs are widely used. The choice of the mobile phase, which can be normal-phase, reversed-phase, or polar organic, is critical for achieving enantiomeric separation. sigmaaldrich.com In GC, cyclodextrin-based chiral stationary phases are commonly employed for the separation of enantiomers of chiral carboxylic acids, often after derivatization to their ester forms. sigmaaldrich.com The elution order of the enantiomers can sometimes be reversed by using a different type of chiral column, which can be advantageous for quantifying a trace enantiomer. sigmaaldrich.com

Spectrophotometric Techniques for Quantitative Analysis in Research Samples

While chromatographic methods are superior for separation, spectrophotometric techniques can be employed for the quantitative analysis of "this compound" in certain research samples, particularly if the compound is the primary analyte of interest and the sample matrix is relatively simple.

Direct UV-Vis spectrophotometry is often not feasible for simple aliphatic carboxylic acids due to their lack of a significant chromophore in the near-UV and visible regions. mdpi.com However, derivatization reactions that introduce a chromophore into the molecule can enable its quantification by spectrophotometry. For instance, the carboxylic acid group can be reacted with a chromogenic reagent to produce a colored product whose absorbance can be measured at a specific wavelength. The concentration can then be determined using a calibration curve prepared from standards.

Method Validation and Quality Control in Research Laboratory Settings

Method validation is a critical process in analytical chemistry that demonstrates that an analytical method is suitable for its intended purpose. theseus.fi In a research laboratory setting, a validated method ensures the reliability, reproducibility, and accuracy of the generated data. The key parameters for method validation include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. researchgate.net

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range. nih.gov

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. theseus.fi It is often assessed using recovery studies on spiked samples.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Table 3: Typical Acceptance Criteria for Method Validation in a Research Setting

| Parameter | Acceptance Criteria |

| Linearity (Correlation Coefficient, r²) | ≥ 0.995 |

| Accuracy (% Recovery) | 80-120% |

| Precision (RSD) | ≤ 15% (≤ 20% at LOQ) |

| LOD | Signal-to-Noise Ratio of 3:1 |

| LOQ | Signal-to-Noise Ratio of 10:1 |

These criteria can vary depending on the specific requirements of the research.

Quality control (QC) involves the routine use of procedures to monitor the performance of an analytical method. This includes analyzing QC samples at different concentration levels alongside the research samples to ensure the method remains in a state of control throughout the analysis.

Future Research Perspectives and Unaddressed Scientific Inquiries

Exploration of Sustainable and Green Synthetic Routes

The chemical industry is increasingly shifting towards sustainable and environmentally benign manufacturing processes. marketresearchfuture.commarkwideresearch.com For 5-Methoxy-2-methylpentanoic acid, future research will likely focus on developing green synthetic routes that minimize waste, reduce energy consumption, and utilize renewable feedstocks. rdd.edu.iq

Current synthetic methods for similar carboxylic acids often rely on traditional chemical transformations that may involve hazardous reagents and generate significant waste. europa.eu Future research could explore several promising green alternatives:

Bio-based Feedstocks: A significant trend in chemical synthesis is the use of renewable resources. marketresearchfuture.comtransparencymarketresearch.com Research could investigate the production of this compound precursors from biomass-derived materials. This aligns with the broader movement towards a bio-based economy and reducing reliance on petrochemicals. transparencymarketresearch.comrsc.org

Catalytic C-H Activation: Direct functionalization of C-H bonds is a powerful strategy for streamlining synthesis. Future work could focus on developing catalytic systems, potentially using earth-abundant metals, to directly introduce the methoxy (B1213986) or carboxyl group onto a pentane (B18724) backbone, thereby improving atom economy.

Electrochemical Synthesis: Electrochemical methods offer a green alternative to traditional redox reactions, using electricity as a clean reagent. uni-mainz.de Researchers could explore the electrochemical carboxylation of a suitable precursor or the oxidation of a corresponding alcohol to form the carboxylic acid moiety. uni-mainz.de This approach can often be performed at ambient temperature and pressure, reducing energy demands. uni-mainz.de

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, efficiency, and scalability. Developing a flow-based synthesis for this compound could lead to a more controlled and reproducible manufacturing process with a smaller environmental footprint.

| Green Chemistry Principle | Potential Application in this compound Synthesis |

| Prevention | Designing synthetic pathways that minimize byproduct formation. |

| Atom Economy | Utilizing catalytic methods like C-H activation to incorporate all reactant atoms into the final product. |

| Less Hazardous Chemical Syntheses | Replacing toxic reagents with greener alternatives, such as using biocatalysts or electrochemical methods. |

| Use of Renewable Feedstocks | Investigating the synthesis from biomass-derived precursors. |

| Catalysis | Employing catalysts to reduce energy requirements and improve reaction selectivity. |

Discovery of Novel Reactivity and Transformation Pathways

The functional groups present in this compound—a carboxylic acid and an ether—provide a playground for discovering new chemical reactions and transformations. While the individual reactivity of these groups is well-understood, their interplay within the same molecule could lead to novel and unexpected chemical behavior.

Intramolecular Cyclization: The proximity of the methoxy group's oxygen atom to the carboxylic acid's carbonyl carbon could facilitate intramolecular cyclization reactions under specific conditions. Research could explore the use of activating agents to promote the formation of novel lactone structures.

Decarboxylative Functionalization: Recent advances in photoredox catalysis have enabled a wide range of decarboxylative functionalization reactions of carboxylic acids. acs.org Future studies could investigate the decarboxylative coupling of this compound with various partners to generate new molecules with the 3-methoxy-1-methylbutyl moiety.

Ether Cleavage and Functionalization: While ethers are generally stable, they can be cleaved under acidic conditions. openstax.org Research could explore selective cleavage of the methyl ether to unmask a hydroxyl group, creating a new synthetic handle for further functionalization. This would provide access to a different class of derivatives.

Reactions at the α-Position: The α-carbon, being adjacent to the carboxylic acid, is amenable to enolate formation. Exploring the reactivity of this enolate with various electrophiles could lead to the synthesis of a diverse library of α-substituted analogs.

Development of Ultra-Precise Stereochemical Control Methods

The presence of a stereocenter at the C2 position means that this compound exists as a pair of enantiomers. For many applications, particularly in pharmaceuticals and materials science, the biological activity or material properties are specific to a single enantiomer. Therefore, the development of methods for the stereoselective synthesis of this compound is of paramount importance.

Future research in this area will likely focus on:

Asymmetric Catalysis: This is a powerful tool for establishing stereocenters with high enantioselectivity. rsc.org Research could focus on developing chiral catalysts (organocatalysts, transition metal complexes, or biocatalysts) that can direct the formation of one enantiomer over the other in key bond-forming reactions. For instance, the asymmetric hydrogenation of an unsaturated precursor or the enantioselective alkylation of a prochiral enolate could be explored.

Chiral Auxiliaries: The use of a chiral auxiliary covalently attached to a precursor molecule can direct the stereochemical outcome of a reaction. nih.gov Subsequent removal of the auxiliary reveals the desired enantiomerically enriched product. While effective, this approach is often less atom-economical than catalytic methods. Future research might focus on developing more efficient and recyclable chiral auxiliaries.

Enzymatic Resolutions: Biocatalysis offers a highly selective means of separating enantiomers. researchgate.net Enzymes such as lipases or esterases could be employed to selectively react with one enantiomer of a racemic mixture of this compound or its ester derivative, allowing for the separation of the two enantiomers.

Racemization-Free Coupling: When coupling the carboxylic acid with other molecules, particularly chiral amines to form amides, there is a risk of racemization at the α-center. Developing and applying racemization-free coupling reagents and conditions will be crucial for preserving the stereochemical integrity of the molecule. rsc.org

| Stereochemical Control Method | Potential Application for this compound |

| Asymmetric Catalysis | Enantioselective synthesis from a prochiral precursor. |

| Chiral Auxiliaries | Diastereoselective reactions to introduce the methyl group. |

| Enzymatic Resolution | Separation of a racemic mixture of the final compound or its ester. |

Computational Design and Prediction of Novel this compound Analogs with Desired Properties

Computational chemistry and in silico modeling have become indispensable tools in modern chemical research, allowing for the prediction of molecular properties and the rational design of new compounds before their synthesis in the laboratory. aip.orgorgchemres.org

For this compound, computational approaches can guide future research in several ways:

Structure-Property Relationship Studies: By systematically modifying the structure of this compound in silico (e.g., changing the length of the alkyl chain, the position of the methoxy group, or introducing other substituents), researchers can calculate various physicochemical properties. acs.org This can help in identifying analogs with desired characteristics, such as improved solubility, different reactivity, or specific binding affinities to biological targets.

Docking Studies: If a biological target for this compound or its analogs is identified, molecular docking simulations can be used to predict how these molecules will bind to the target's active site. nih.gov This can provide insights into the key interactions responsible for biological activity and guide the design of more potent analogs.

Prediction of Spectroscopic and Physicochemical Properties: Computational methods can be used to predict spectroscopic data (e.g., NMR and IR spectra) and other physicochemical properties like pKa and logP. rdd.edu.iq This can aid in the characterization of newly synthesized analogs and in understanding their behavior in different environments.

Exploring Conformational Landscapes: The flexibility of the alkyl chain and the presence of multiple rotatable bonds mean that this compound can adopt various conformations. acs.org Computational studies can map out the conformational landscape and identify the most stable conformers, which is crucial for understanding its interactions with other molecules. acs.org

| Computational Method | Application to this compound Analogs |

| Quantum Mechanics (e.g., DFT) | Calculation of electronic properties, reaction energies, and spectroscopic data. |

| Molecular Mechanics | Conformational analysis and prediction of steric interactions. |

| Molecular Docking | Prediction of binding modes and affinities to biological targets. |

| Quantitative Structure-Activity Relationship (QSAR) | Building models to correlate chemical structure with biological activity. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.